![molecular formula C14H21FN2 B3163294 ({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine CAS No. 883542-80-1](/img/structure/B3163294.png)
({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine
Overview
Description
“({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine” is a specialty product for proteomics research . It has a molecular formula of C14H21FN2 and a molecular weight of 236.33 .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry processes. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2° and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine” is defined by its molecular formula, C14H21FN2 . The molecule consists of 14 carbon atoms, 21 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Scientific Research Applications
Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than twenty classes of pharmaceuticals contain derivatives of piperidines . Therefore, “({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine” could potentially be used in the design of new drugs.
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound could be used as a substrate for the synthesis of biologically active piperidines .
Pharmacological Applications
Piperidine derivatives have been covered in the pharmaceutical applications of synthetic and natural piperidines . This compound could potentially be used in the development of new pharmacological treatments.
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety . This compound could be used in the biological evaluation of potential drugs.
Research Use
This compound is available for research use . It could be used in various types of scientific research, including the study of its properties, reactions, and potential applications.
Synthesis of Piperidine Derivatives
This compound could potentially be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
properties
IUPAC Name |
[1-[2-(3-fluorophenyl)ethyl]piperidin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c15-14-5-1-3-12(9-14)6-8-17-7-2-4-13(10-16)11-17/h1,3,5,9,13H,2,4,6-8,10-11,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIDWZVKZQJZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC(=CC=C2)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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